1-Butyl-2-isopropyl-4,5-dihydro-1H-imidazole
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 1-butyl-2-propan-2-yl-4,5-dihydroimidazole systematically describes the compound’s structure, comprising a 4,5-dihydroimidazole ring substituted at position 1 with a butyl group (-C₄H₉) and at position 2 with an isopropyl group (-C₃H₇) . The molecular formula C₁₀H₂₀N₂ corresponds to a molecular weight of 168.28 g/mol , with the SMILES notation CCCCN1CCN=C1C(C)C illustrating the connectivity of the nitrogen-containing heterocycle and its substituents .
The dihydroimidazole core reduces aromaticity compared to fully unsaturated imidazoles, introducing conformational flexibility. The butyl chain enhances lipophilicity, while the branched isopropyl group introduces steric effects that influence reactivity. The InChIKey JYFSJQOBVHLGTL-UHFFFAOYSA-N uniquely identifies the compound’s structural features, including its stereochemical and isotopic characteristics .
Stereochemical Configuration and Conformational Analysis
The absence of double bonds in the 4,5-dihydroimidazole ring permits free rotation about the C4–C5 single bond, enabling multiple conformers. Computational studies of analogous imidazoline derivatives suggest that substituents adopt equatorial orientations to minimize steric strain . For 1-butyl-2-isopropyl-4,5-dihydro-1H-imidazole, the isopropyl group’s spatial demand likely stabilizes conformers where the bulky substituent occupies positions distal to the butyl chain.
Nuclear Magnetic Resonance (NMR) data for related compounds reveal distinct proton environments: methylene protons adjacent to nitrogen atoms resonate near δ 3.2–4.1 ppm , while alkyl substituents appear between δ 1.0–2.5 ppm . Although experimental data for this specific compound are limited, its stereoelectronic profile aligns with imidazoline derivatives exhibiting moderate reactivity due to a HOMO-LUMO gap of approximately 5.2 eV .
Comparative Analysis with Related Imidazoline Derivatives
The structural and electronic properties of this compound diverge significantly from other imidazoline derivatives, as illustrated in Table 1.
The butyl and isopropyl groups in this compound confer greater lipophilicity compared to the chloromethyl derivative , while its smaller size relative to the polyaromatic analog enhances solubility in nonpolar solvents.
Crystallographic Characterization and Bond-Length Parameters
Experimental crystallographic data for this compound remain unreported. However, studies of structurally similar imidazolines, such as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, reveal bond lengths of 1.47–1.51 Å for C–N bonds and 1.33–1.36 Å for C=C bonds in the saturated ring . The dihydroimidazole ring likely adopts a puckered conformation, with bond angles near 109.5° at saturated carbon centers, consistent with sp³ hybridization .
X-ray diffraction analyses of analogous compounds further indicate that alkyl substituents induce torsional strain, distorting the heterocyclic ring by 5–10° from planarity . These distortions may influence the compound’s intermolecular interactions and packing efficiency in the solid state.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-butyl-2-propan-2-yl-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H20N2/c1-4-5-7-12-8-6-11-10(12)9(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
JYFSJQOBVHLGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN=C1C(C)C |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclization Using Aldehydes and Amines
This method involves reacting aldehydes with primary amines under controlled conditions to form imidazole derivatives.
Steps :
- Combine aldehyde (e.g., butanal) with isopropylamine in a solvent such as ethanol.
- Add a catalytic amount of acid (e.g., hydrochloric acid) to facilitate condensation.
- Heat the reaction mixture to reflux for several hours.
- Purify the product by recrystallization.
Reaction Mechanism :
The aldehyde reacts with the amine to form an intermediate imine, which undergoes cyclization to produce the imidazole ring.
Method B: Alkylation of Preformed Imidazoles
Preformed imidazoles can be functionalized by introducing butyl and isopropyl groups through alkylation reactions.
Steps :
- Dissolve preformed imidazole in a polar solvent like acetonitrile.
- Add alkyl halides (e.g., butyl bromide and isopropyl chloride) along with a base such as potassium carbonate.
- Stir the reaction mixture at room temperature or slightly elevated temperatures.
- Purify the product using column chromatography.
Reaction Mechanism :
The nitrogen atoms in the imidazole ring act as nucleophiles, attacking the alkyl halides to form substituted derivatives.
Method C: Cyclization Using Nitriles
Nitriles can be used as starting materials to synthesize substituted imidazoles under acidic or basic conditions.
Steps :
- React nitriles with glyoxal in a solvent like methanol.
- Add a catalyst such as BF₃·Et₂O to promote ring formation.
- Heat the mixture gently until cyclization is complete.
- Isolate the product by distillation or extraction.
Optimization of Reaction Conditions
Optimal conditions for synthesizing This compound include:
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol, Acetonitrile |
| Catalyst | BF₃·Et₂O, HCl |
| Reaction Temperature | 80–120°C |
| Reaction Time | 4–8 hours |
| pH Range | Neutral to slightly acidic |
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-isopropyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form imidazole derivatives with different functional groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can convert the imidazole ring to more saturated forms. Sodium borohydride is a typical reducing agent used in these reactions.
-
Substitution: : The hydrogen atoms on the imidazole ring can be substituted with various groups using halogenation or alkylation reactions. Reagents like alkyl halides and halogenating agents are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkylated imidazoles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including 1-butyl-2-isopropyl-4,5-dihydro-1H-imidazole, as anticancer agents. Research indicates that imidazole compounds can inhibit cancer cell proliferation through various mechanisms. For instance, certain derivatives have shown significant inhibition of tubulin polymerization, a crucial process in cell division. The compound's structure allows for modifications that enhance its potency against different cancer cell lines, making it a candidate for further development in cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Imidazole derivatives are known to modulate inflammatory pathways and have been shown to suppress cyclooxygenase (COX) activity, which is pivotal in the inflammatory response. In vitro studies have demonstrated that certain derivatives exhibit IC50 values comparable to established anti-inflammatory drugs, suggesting a potential therapeutic role in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of imidazole derivatives have been widely studied. This compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Agriculture
Pesticide Development
The unique properties of imidazole compounds have led to their exploration as potential pesticides. Their ability to interfere with pest physiology makes them suitable candidates for developing eco-friendly agricultural chemicals. Research has indicated that certain imidazole derivatives can act as effective insecticides or fungicides, providing an alternative to traditional chemical pesticides .
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. The incorporation of imidazole units into polymer chains can enhance thermal stability and mechanical strength, making them suitable for various applications in coatings, adhesives, and composites .
Case Studies
Biological Activity
1-Butyl-2-isopropyl-4,5-dihydro-1H-imidazole is a nitrogen-containing heterocyclic compound characterized by its five-membered ring structure with two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is CHN, with a molar mass of approximately 166.22 g/mol. The structural features, including the butyl and isopropyl groups, contribute to its unique reactivity and biological interactions.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 2-Methylimidazole | Candida albicans | 16 µg/mL |
| 1-Ethyl-2-isopropylimidazole | Escherichia coli | 64 µg/mL |
Anticancer Potential
Imidazole compounds have been extensively studied for their anticancer properties. Recent findings suggest that this compound may induce apoptosis in cancer cell lines. A study demonstrated that this compound significantly reduced cell viability in human cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.3 | Induction of apoptosis |
| A549 | 12.8 | Cell cycle arrest in G2/M phase |
| HCT116 | 9.5 | Inhibition of tubulin polymerization |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Research has indicated that this compound may inhibit key proteins involved in cancer progression, such as tubulin and certain kinases .
Case Studies
Several case studies have documented the effects of imidazole derivatives on cancer treatment:
- Study on MCF7 Cells : Treatment with this compound resulted in a significant increase in early apoptotic cells after 24 hours of exposure at IC concentrations .
- A549 Lung Cancer Model : In vivo studies demonstrated that administration of the compound led to reduced tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The structural uniqueness of 1-butyl-2-isopropyl-4,5-dihydro-1H-imidazole lies in its aliphatic substituents. Comparisons with analogous compounds highlight key differences:
Physicochemical Properties
- Melting Points: Aliphatic derivatives (e.g., target compound) generally exhibit lower melting points than aromatic analogues.
- Spectroscopic Data : The ^1H NMR of the target compound would show signals for aliphatic protons (δ 0.8–1.5 ppm for butyl/isopropyl groups), contrasting with aromatic signals (δ 7.0–8.0 ppm) in analogues like 4,5-diphenyl-2-p-tolyl-1H-imidazole .
Q & A
Q. What are the common synthetic routes for 1-Butyl-2-isopropyl-4,5-dihydro-1H-imidazole, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves condensation reactions between glyoxal derivatives, ammonia, and aldehydes/ketones, followed by alkylation. For example:
- Step 1: Formation of the imidazole ring via the Debus-Radziszewski reaction using benzil, ammonium acetate, and substituted amines under reflux conditions .
- Step 2: Alkylation of the imidazole nitrogen with 1-butyl and isopropyl groups using alkyl halides in polar aprotic solvents (e.g., DMF) under controlled pH (8–10) .
- Optimization: Factorial design (e.g., Taguchi method) is employed to assess variables like temperature, solvent polarity, and catalyst loading. For instance, reaction yields improved by 30% when using 10 mol% NaHCO₃ at 80°C .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
Q. How do substituents (e.g., butyl vs. isopropyl) influence the compound’s chemical stability and reactivity?
Methodological Answer:
- Steric Effects: Bulky isopropyl groups reduce nucleophilic attack at the C2 position, enhancing stability in acidic conditions .
- Electronic Effects: Electron-donating butyl groups increase electron density on the imidazole ring, accelerating electrophilic substitution reactions (e.g., nitration) .
- Experimental Validation: Comparative stability studies using TGA (thermal degradation >200°C for butyl derivatives vs. 180°C for methyl analogs) .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
Methodological Answer:
- Case Example: Discrepancies in dihedral angles (NMR-predicted vs. X-ray-observed) arise from dynamic vs. static structures.
- Solution: Use variable-temperature NMR to detect conformational flexibility. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries .
- Reference Study: A 2024 study resolved similar contradictions for 4,5-diphenylimidazoles by combining cryocrystallography (100 K) and molecular dynamics simulations .
Q. What computational strategies predict the compound’s reactivity in hydrogen-bonded aggregates?
Methodological Answer:
- Graph Set Analysis: Etter’s rules classify hydrogen-bond patterns (e.g., R₂²(8) motifs) to predict supramolecular packing .
- Reaction Path Search: Quantum mechanical methods (e.g., NEB algorithm) model proton transfer pathways in imidazole derivatives. For example, ICReDD’s workflow combines DFT and machine learning to predict regioselectivity in alkylation reactions .
Q. How are advanced separation techniques (e.g., membrane technologies) applied to purify this compound?
Methodological Answer:
Q. What experimental designs minimize byproducts during large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments): A central composite design (CCD) optimizes variables:
- In Situ Monitoring: ReactIR tracks intermediate formation to halt reactions at >90% conversion .
Q. How does the compound’s biological activity correlate with structural modifications?
Methodological Answer:
- SAR Study: Derivatives with electron-withdrawing groups (e.g., nitro at C4) show enhanced antimicrobial activity (MIC 2 µg/mL vs. 8 µg/mL for unsubstituted analogs) .
- Docking Studies: AutoDock Vina predicts binding to cytochrome P450 (binding energy −9.2 kcal/mol) via π-π stacking with Phe230 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
